

Spectroscopic data (NMR, IR, Mass Spec) for 6-Methylpyridine-2-sulfonamide

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Compound of Interest

Compound Name: 6-Methylpyridine-2-sulfonamide

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Spectroscopic Data of 6-Methylpyridine-2-sulfonamide: A Technical Guide

Introduction

6-Methylpyridine-2-sulfonamide is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The pyridine ring, substituted with a methyl group, further modulates its physicochemical properties. Accurate structural elucidation and characterization of this molecule are paramount for its application in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for **6-Methylpyridine-2-sulfonamide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is synthesized from established principles of spectroscopy and comparative analysis with structurally related compounds, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure

The structural representation of **6-Methylpyridine-2-sulfonamide** is crucial for the interpretation of its spectroscopic data.

Figure 1: Molecular structure of **6-Methylpyridine-2-sulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ^1H and ^{13}C NMR chemical shifts for **6-Methylpyridine-2-sulfonamide** are based on the analysis of similar structures and established substituent effects.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation:** Dissolve approximately 5-10 mg of **6-Methylpyridine-2-sulfonamide** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Data Acquisition:** Record the ^1H and ^{13}C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
- Data Analysis:** Reference the chemical shifts (δ) to the residual solvent peak. Determine the integration, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) for the proton signals.

Predicted ^1H NMR Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-3	7.30 - 7.50	d	1H	~7-8
H-4	7.80 - 8.00	t	1H	~7-8
H-5	7.10 - 7.30	d	1H	~7-8
-CH ₃	2.50 - 2.70	s	3H	-
-SO ₂ NH ₂	7.00 - 8.00	br s	2H	-

Interpretation:

- Aromatic Protons (H-3, H-4, H-5):** The protons on the pyridine ring are expected to appear in the aromatic region (7.0-8.5 ppm). The electron-withdrawing sulfonamide group at the 2-position will deshield the adjacent protons. H-4 is anticipated to be the most deshielded due

to its para-like relationship to the sulfonamide group and meta-relationship to the methyl group. H-3 and H-5 will be doublets, coupling to H-4, while H-4 will appear as a triplet due to coupling with both H-3 and H-5.

- **Methyl Protons (-CH₃):** The methyl group at the 6-position is expected to resonate as a singlet in the upfield region of the aromatic spectrum, typically around 2.5-2.7 ppm.
- **Sulfonamide Protons (-SO₂NH₂):** The protons of the sulfonamide group are exchangeable and will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (δ, ppm)
C-2	158 - 162
C-3	120 - 125
C-4	138 - 142
C-5	118 - 122
C-6	155 - 159
-CH ₃	22 - 26

Interpretation:

- **Aromatic Carbons (C-2 to C-6):** The carbon atoms of the pyridine ring will resonate in the downfield region. C-2 and C-6, being directly attached to heteroatoms (nitrogen and the sulfonamide group for C-2, and nitrogen and the methyl group for C-6), are expected to be the most deshielded. The chemical shifts of C-3, C-4, and C-5 will be influenced by the positions of the substituents.
- **Methyl Carbon (-CH₃):** The carbon of the methyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disc. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
- **Data Acquisition:** Record the FT-IR spectrum over a typical range of 4000-400 cm^{-1} .
- **Data Analysis:** Analyze the positions and shapes of the characteristic absorption bands and assign them to specific vibrational modes.

Predicted IR Data

Functional Group	Predicted Wavenumber (cm^{-1})	Intensity
N-H Stretch (Sulfonamide)	3400 - 3200	Medium
C-H Stretch (Aromatic)	3100 - 3000	Medium
C-H Stretch (Aliphatic)	3000 - 2850	Medium
C=N, C=C Stretch (Pyridine Ring)	1600 - 1450	Medium-Strong
S=O Stretch (Sulfonamide, Asymmetric)	1350 - 1310	Strong
S=O Stretch (Sulfonamide, Symmetric)	1170 - 1140	Strong
S-N Stretch	950 - 900	Medium

Interpretation:

- **N-H Stretching:** The presence of the sulfonamide group will be indicated by N-H stretching vibrations in the region of 3400-3200 cm^{-1} . Often, two bands can be observed for the primary sulfonamide.[\[1\]](#)

- C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm^{-1} , while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm^{-1} .
- Pyridine Ring Vibrations: The characteristic C=N and C=C stretching vibrations of the pyridine ring will be present in the $1600\text{--}1450\text{ cm}^{-1}$ region.
- Sulfonamide Group Vibrations: The most characteristic peaks for the sulfonamide group are the strong asymmetric and symmetric S=O stretching vibrations, expected around $1350\text{--}1310\text{ cm}^{-1}$ and $1170\text{--}1140\text{ cm}^{-1}$, respectively.^{[1][2]} A medium intensity band for the S-N stretch is also anticipated around $950\text{--}900\text{ cm}^{-1}$.^[1]

Mass Spectrometry (MS)

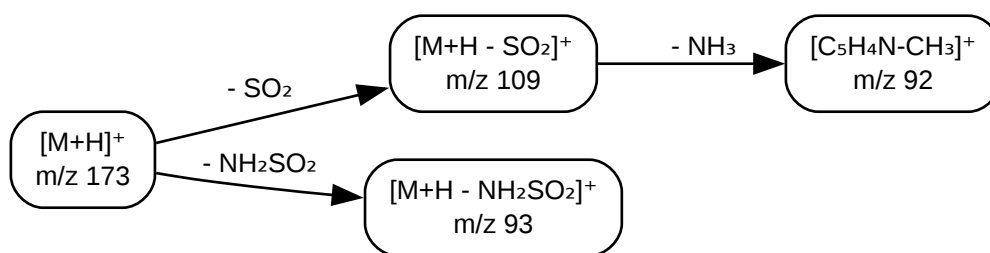
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.
- Ionization: Ionize the sample using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) and detect them.
- Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce the structure.

Predicted Mass Spectrometry Data

- Molecular Ion (M^+): The molecular weight of **6-Methylpyridine-2-sulfonamide** ($C_6H_8N_2O_2S$) is 172.21 g/mol . In ESI-MS, the protonated molecule $[M+H]^+$ at m/z 173 would be expected.
- Major Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic fragmentation patterns.^{[3][4]} A common fragmentation involves the loss of SO_2 (64 Da).



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Figure 2: Predicted major fragmentation pathway for **6-Methylpyridine-2-sulfonamide**.

Interpretation of Fragmentation:

- Loss of SO_2 : A prominent fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO_2), which would result in a fragment ion at m/z 109.[3][4]
- Loss of the Sulfonamide Group: Cleavage of the C-S bond could lead to the loss of the entire sulfonamide group ($\bullet SO_2NH_2$) resulting in a fragment corresponding to the 6-methylpyridinyl cation at m/z 92, or loss of the aminosulfonyl radical to give an ion at m/z 93.
- Further Fragmentation: The fragment at m/z 109 could further lose ammonia (NH_3) to yield an ion at m/z 92.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectrometry data for **6-Methylpyridine-2-sulfonamide**. While experimental data for this specific molecule is not widely available, the interpretations and predictions presented here are grounded in the well-established spectroscopic principles and extensive data available for structurally analogous compounds. This guide serves as a valuable resource for scientists in the fields of chemical research and drug development, aiding in the identification, characterization, and quality control of **6-Methylpyridine-2-sulfonamide**.

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